N-(4-Fluorobenzyl)-2-methylaniline N-(4-Fluorobenzyl)-2-methylaniline
Brand Name: Vulcanchem
CAS No.: 1020963-78-3
VCID: VC8365233
InChI: InChI=1S/C14H14FN/c1-11-4-2-3-5-14(11)16-10-12-6-8-13(15)9-7-12/h2-9,16H,10H2,1H3
SMILES: CC1=CC=CC=C1NCC2=CC=C(C=C2)F
Molecular Formula: C14H14FN
Molecular Weight: 215.27 g/mol

N-(4-Fluorobenzyl)-2-methylaniline

CAS No.: 1020963-78-3

Cat. No.: VC8365233

Molecular Formula: C14H14FN

Molecular Weight: 215.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluorobenzyl)-2-methylaniline - 1020963-78-3

Specification

CAS No. 1020963-78-3
Molecular Formula C14H14FN
Molecular Weight 215.27 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-2-methylaniline
Standard InChI InChI=1S/C14H14FN/c1-11-4-2-3-5-14(11)16-10-12-6-8-13(15)9-7-12/h2-9,16H,10H2,1H3
Standard InChI Key JEDDLDDCZKZPOX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NCC2=CC=C(C=C2)F
Canonical SMILES CC1=CC=CC=C1NCC2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Fluorobenzyl)-2-methylaniline consists of two aromatic rings connected via a methylene (-CH₂-) bridge. The 4-fluorobenzyl moiety (C₆H₄F-CH₂-) is linked to the nitrogen atom of 2-methylaniline (C₆H₃(CH₃)-NH₂). The fluorine atom at the para position of the benzyl group introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions . The methyl group at the ortho position of the aniline ring enhances steric bulk, potentially affecting binding affinity in biological systems.

The IUPAC name, N-[(4-fluorophenyl)methyl]-2-methylaniline, reflects this substitution pattern . Key structural identifiers include:

  • SMILES: CC1=CC=CC=C1NCC2=CC=C(C=C2)F

  • InChIKey: JEDDLDDCZKZPOX-UHFFFAOYSA-N

Physical and Thermodynamic Properties

The compound’s physicochemical profile is critical for its applications in synthesis and drug design:

PropertyValueSource
Molecular Weight215.27 g/molPubChem
Density1.2±0.1 g/cm³Chemsrc
Boiling Point328.1±37.0°CChemsrc
Flash Point152.2±26.5°CChemsrc
LogP (Partition Coefficient)4.09Chemsrc

The relatively high logP value indicates significant hydrophobicity, suggesting preferential partitioning into lipid membranes or hydrophobic protein pockets . The flash point above 150°C underscores its stability under standard laboratory conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 4-fluorobenzyl chloride with 2-methylaniline in the presence of a base (e.g., NaOH or K₂CO₃) to neutralize HCl byproducts. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile:

4-Fluorobenzyl chloride+2-MethylanilineBaseN-(4-Fluorobenzyl)-2-methylaniline+HCl\text{4-Fluorobenzyl chloride} + \text{2-Methylaniline} \xrightarrow{\text{Base}} \text{N-(4-Fluorobenzyl)-2-methylaniline} + \text{HCl}

Optimal conditions include refluxing in dichloromethane or toluene for 6–12 hours, yielding purities >95% after aqueous workup and column chromatography. Alternative methods employ microwave-assisted synthesis to reduce reaction times by 40%.

Industrial Manufacturing

Industrial production utilizes continuous flow reactors to enhance efficiency. In a packed bed reactor, 4-fluorobenzyl chloride and 2-methylaniline are fed at stoichiometric ratios (1:1) into a solvent stream (e.g., tetrahydrofuran) . The system operates at 50–70°C with residence times of 30–60 minutes, achieving conversions >98% . Post-reaction, the product is isolated via fractional distillation or crystallization, with waste streams minimized through solvent recovery systems .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

N-(4-Fluorobenzyl)-2-methylaniline exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrate:

StrainMIC (μM)Biofilm Inhibition (%)
S. aureus (ATCC 25923)15.62578.4±5.2
MRSA (Clinical isolate)31.2565.1±6.8
B. subtilis62.542.3±4.1

Mechanistic studies suggest disruption of bacterial membrane integrity via interaction with lipid II, a precursor in peptidoglycan biosynthesis. Fluorescence microscopy reveals rapid uptake into bacterial cells within 15 minutes, correlating with cytoplasmic leakage observed in propidium iodide assays.

Applications in Medicinal Chemistry

Pharmacophore Development

The 4-fluorobenzyl group serves as a critical pharmacophore in CETP inhibitors, enhancing binding to the hydrophobic tunnel of CETP (ΔG = -9.8 kcal/mol in molecular docking) . Structural analogs with electron-withdrawing substituents (e.g., -NO₂, -CF₃) at the benzyl position show 20–30% higher inhibitory activity in vitro .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 4.2-fold in rat models. Pharmacokinetic parameters include:

ParameterFree CompoundPLGA Nanoparticles
Cₘₐₓ (μg/mL)12.3±1.551.8±6.2
T₁/₂ (h)2.1±0.38.7±1.1
AUC₀–₂₄ (μg·h/mL)45.6±5.8192.4±18.3

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